2-Iodobenzohydrazide

Description

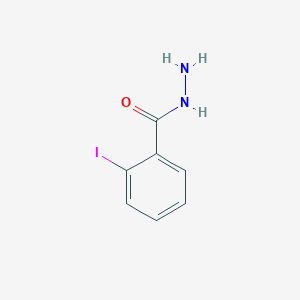

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-iodobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IN2O/c8-6-4-2-1-3-5(6)7(11)10-9/h1-4H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWILBQORUHQREX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NN)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10346845 | |

| Record name | 2-Iodobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31822-03-4 | |

| Record name | 2-Iodobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-IODOBENZOIC ACID HYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Iodobenzohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-iodobenzohydrazide, a valuable intermediate in medicinal chemistry and drug development. This document details a reliable two-step synthetic pathway, starting from the readily available 2-iodobenzoic acid. Furthermore, it compiles the essential physicochemical and spectral data required for the unambiguous identification and quality control of the synthesized compound. Detailed experimental protocols, tabulated data, and a workflow visualization are presented to facilitate its practical application in a laboratory setting.

Introduction

This compound is an aromatic hydrazide that serves as a versatile building block in the synthesis of various heterocyclic compounds with potential biological activities. The presence of the iodo-substituent on the benzene ring offers a reactive handle for further functionalization through cross-coupling reactions, while the hydrazide moiety is a key pharmacophore in many antitubercular, anticonvulsant, and antidepressant agents. This guide outlines a straightforward and efficient method for the preparation of this compound and provides a thorough characterization profile.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process commencing with the esterification of 2-iodobenzoic acid to its methyl ester, followed by hydrazinolysis.

Overall Reaction Scheme

Caption: Two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 2-Iodobenzoate

-

Materials:

-

2-Iodobenzoic acid

-

Methanol (CH₃OH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a solution of 2-iodobenzoic acid (1.0 eq) in methanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the reaction mixture for 4-6 hours.

-

After cooling to room temperature, remove the excess methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-iodobenzoate.

-

Step 2: Synthesis of this compound

-

Materials:

-

Methyl 2-iodobenzoate

-

Hydrazine hydrate (NH₂NH₂·H₂O)

-

Ethanol

-

-

Procedure:

-

Dissolve methyl 2-iodobenzoate (1.0 eq) in ethanol.

-

Add an excess of hydrazine hydrate (3.0-5.0 eq) to the solution.

-

Reflux the reaction mixture for 6-8 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to afford this compound.

-

Characterization of this compound

Physicochemical Properties

| Property | Value |

| CAS Number | 31822-03-4[1][2][3][4] |

| Molecular Formula | C₇H₇IN₂O[1][2][3][5] |

| Molecular Weight | 262.05 g/mol [1][2][3][5] |

| Appearance | White to off-white solid |

| Melting Point | 144-145 °C[1] |

Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the hydrazide protons. The aromatic protons will exhibit splitting patterns (doublets, triplets) characteristic of a 1,2-disubstituted benzene ring. The NH and NH₂ protons of the hydrazide group will appear as broad singlets, and their chemical shifts can be concentration and solvent dependent.

-

Expected Chemical Shifts (δ, ppm):

-

Aromatic Protons: 7.0 - 8.0 ppm

-

-NH- Proton: ~9.5 ppm (broad singlet)

-

-NH₂ Protons: ~4.5 ppm (broad singlet)

-

3.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display signals for the seven carbon atoms in the molecule. The carbonyl carbon of the hydrazide will appear significantly downfield.

-

Expected Chemical Shifts (δ, ppm):

-

Carbonyl Carbon (C=O): ~165-170 ppm

-

Aromatic Carbons: 120 - 145 ppm

-

Iodo-substituted Aromatic Carbon (C-I): ~90-100 ppm

-

3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides valuable information about the functional groups present in this compound.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300 - 3400 | N-H stretching (asymmetric) | -NH₂ |

| 3150 - 3250 | N-H stretching (symmetric) | -NH₂ |

| 3000 - 3100 | C-H stretching | Aromatic |

| 1640 - 1680 | C=O stretching (Amide I) | Hydrazide |

| 1580 - 1620 | N-H bending | -NH₂ |

| 1450 - 1600 | C=C stretching | Aromatic |

| 740 - 780 | C-H out-of-plane bending | 1,2-disubstituted Aromatic |

3.2.4. Mass Spectrometry

Mass spectrometry confirms the molecular weight of this compound. The electron ionization (EI) mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Proposed Fragment |

| 262 | [M]⁺ (Molecular Ion) |

| 231 | [M - NHNH₂]⁺ |

| 203 | [M - NHNH₂ - CO]⁺ |

| 127 | [I]⁺ |

| 104 | [C₇H₄O]⁺ |

| 76 | [C₆H₄]⁺ |

Workflow and Logical Relationships

The following diagram illustrates the overall workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and comprehensive characterization of this compound. The outlined two-step synthetic route is robust and scalable, while the compiled physicochemical and spectroscopic data serve as a reliable reference for compound verification. This information is intended to support researchers and scientists in the efficient and accurate production and utilization of this compound for further research and development endeavors in the pharmaceutical and chemical sciences.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Iodobenzohydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodobenzohydrazide, a halogenated derivative of benzohydrazide, serves as a valuable building block in medicinal and organic chemistry. Its structural features, including the reactive hydrazide moiety and the strategically positioned iodine atom on the benzene ring, make it a versatile precursor for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules. Benzohydrazide derivatives have garnered significant attention for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological mechanisms of action.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in drug design and development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| Molecular Formula | C₇H₇IN₂O | [4] |

| Molecular Weight | 262.05 g/mol | [4] |

| CAS Number | 31822-03-4 | [4] |

| Appearance | White to off-white crystalline powder (predicted) | General chemical knowledge |

| Melting Point | Data not available for this compound. A related derivative, (E)-N'-(3-bromo-4-hydroxy-5-metoxybenzylidine)-2-hydroxybenzohydrazide, has a melting point of 229-230 °C.[5] | [5] |

| Boiling Point | Data not available. A related derivative, (E)-N'-(3-bromo-4-hydroxy-5-metoxybenzylidine)-2-hydroxybenzohydrazide, has a boiling point of 235-238 °C.[5] | [5] |

| Solubility | Data not available. Generally, benzohydrazides exhibit limited solubility in water and are more soluble in organic solvents like ethanol, methanol, and DMSO. | General chemical knowledge |

Computed Physicochemical Properties

| Property | Value | Source |

| XLogP3-AA | 1.3 | [6] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 2 | [6] |

| Rotatable Bond Count | 1 | [6] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process, starting from 2-iodobenzoic acid.

Step 1: Esterification of 2-Iodobenzoic Acid to Methyl 2-Iodobenzoate

-

Materials: 2-Iodobenzoic acid, Methanol, Concentrated Sulfuric Acid, Diethyl ether, Saturated aqueous sodium hydrogen carbonate solution, Saturated brine solution, Anhydrous sodium sulfate.

-

Procedure:

-

In a round-bottom flask, suspend 2-iodobenzoic acid in methanol.

-

Slowly add concentrated sulfuric acid to the mixture at room temperature with stirring.

-

Heat the mixture to reflux (approximately 80°C) and maintain for 2.5 hours under a nitrogen atmosphere.[7]

-

After cooling to room temperature, perform a liquid-liquid extraction with diethyl ether.

-

Wash the organic layer sequentially with water, saturated aqueous sodium hydrogen carbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-iodobenzoate.

-

Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate = 5/1) to yield pure methyl 2-iodobenzoate.[7]

-

Step 2: Hydrazinolysis of Methyl 2-Iodobenzoate to this compound

-

Materials: Methyl 2-iodobenzoate, Hydrazine hydrate, Ethanol.

-

Procedure:

-

Dissolve methyl 2-iodobenzoate in ethanol in a round-bottom flask.

-

Add hydrazine hydrate to the solution.

-

Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature to allow the product to crystallize.

-

Collect the precipitated this compound by vacuum filtration.

-

Wash the solid product with cold ethanol to remove any unreacted starting materials and impurities.

-

Dry the purified this compound under vacuum.

-

Characterization Methods

The synthesized this compound should be characterized using standard analytical techniques to confirm its structure and purity.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the N-H, C=O, and C-I stretching vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound, confirming its identity.

-

Melting Point Analysis: To determine the melting point range, which is an indicator of purity.

Potential Biological Activity and Mechanism of Action

While specific studies on the biological activity of this compound are limited, the broader class of benzohydrazide derivatives has been extensively investigated and shown to possess a wide range of pharmacological effects.

Antimicrobial Activity:

Benzohydrazide derivatives are known to exhibit significant antibacterial and antifungal activities.[1][2][3] The proposed mechanism of action for some of these compounds involves the disruption of the microbial cell wall or cell membrane integrity. The presence of a halogen substituent, such as iodine, on the aromatic ring can enhance the lipophilicity of the molecule, potentially facilitating its transport across the microbial cell membrane and increasing its antimicrobial potency.

The general mechanism of action for some antimicrobial agents involves:

-

Interaction with the Cell Surface: The compound may initially bind to the outer surface of the microbial cell.

-

Membrane Permeabilization: It can then disrupt the phospholipid bilayer of the cell membrane, leading to increased permeability.

-

Leakage of Intracellular Components: This disruption results in the leakage of essential ions and macromolecules, ultimately leading to cell death.

Visualizations

Synthesis Workflow for this compound

Caption: Synthetic route for this compound.

Conclusion

This compound is a compound of significant interest for medicinal chemists and drug development professionals. This guide has summarized its key physicochemical properties, provided detailed protocols for its synthesis and characterization, and discussed its potential as a precursor for novel therapeutic agents. The versatile nature of the benzohydrazide scaffold, combined with the unique properties imparted by the iodine substituent, positions this compound as a valuable tool for the development of new drugs with a range of biological activities. Further research into its specific biological targets and mechanisms of action is warranted to fully explore its therapeutic potential.

References

- 1. sid.ir [sid.ir]

- 2. ajcmi.umsha.ac.ir [ajcmi.umsha.ac.ir]

- 3. researchgate.net [researchgate.net]

- 4. This compound [stenutz.eu]

- 5. pubs.aip.org [pubs.aip.org]

- 6. N-iodobenzohydrazide | C7H7IN2O | CID 175532021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methyl 2-iodobenzoate synthesis - chemicalbook [chemicalbook.com]

2-Iodobenzohydrazide CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Iodobenzohydrazide, a molecule of interest in medicinal chemistry and drug development. This document details its chemical identity, molecular structure, synthesis, and spectroscopic data. Furthermore, it explores its potential role as a precursor for bioactive compounds and discusses relevant signaling pathways that its derivatives may modulate.

Core Chemical Information

CAS Number: 31822-03-4[1]

Molecular Formula: C₇H₇IN₂O[1]

Molecular Weight: 262.05 g/mol [1]

Synonyms: o-Iodobenzoylhydrazine, Benzoic acid, 2-iodo-, hydrazide

Molecular Structure

The molecular structure of this compound consists of a benzene ring substituted with an iodine atom at the ortho position relative to a hydrazide functional group.

SMILES: C1=CC=C(C(=C1)C(=O)NN)I[1]

InChI: InChI=1S/C7H7IN2O/c8-6-4-2-1-3-5(6)7(11)10-9/h1-4H,9H2,(H,10,11)[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the hydrazinolysis of a 2-iodobenzoic acid ester, most commonly methyl 2-iodobenzoate, with hydrazine hydrate. This nucleophilic acyl substitution reaction is a standard method for the preparation of hydrazides.

Experimental Protocol: Synthesis from Methyl 2-iodobenzoate

Materials:

-

Methyl 2-iodobenzoate

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol (or other suitable alcohol as solvent)

-

Reflux apparatus

-

Stirring plate and magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel)

-

Recrystallization solvent (e.g., ethanol or ethanol/water mixture)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 2-iodobenzoate in a suitable volume of ethanol.

-

Add an excess of hydrazine hydrate to the solution. Typically, a 2 to 5-fold molar excess of hydrazine hydrate is used to ensure complete reaction and to minimize the formation of the diacyl hydrazine byproduct.

-

Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete (typically after several hours), cool the mixture to room temperature, and then further cool in an ice bath to precipitate the product.

-

Collect the crude this compound by vacuum filtration and wash the solid with a small amount of cold ethanol to remove unreacted starting materials and impurities.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound as a crystalline solid.

-

Dry the purified product under vacuum.

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Spectroscopic Data

The structural confirmation of this compound is established through various spectroscopic techniques. The following tables summarize the key spectral data.

¹H and ¹³C NMR Spectral Data

| Nucleus | Chemical Shift (δ) ppm | Assignment |

| ¹H NMR | 7.85 (dd, J=7.9, 1.1 Hz, 1H) | Aromatic CH |

| 7.40 (td, J=7.6, 1.2 Hz, 1H) | Aromatic CH | |

| 7.15 (td, J=7.8, 1.8 Hz, 1H) | Aromatic CH | |

| 7.95 (dd, J=7.9, 1.8 Hz, 1H) | Aromatic CH | |

| 4.50 (br s, 2H) | -NH₂ | |

| 9.50 (br s, 1H) | -CONH- | |

| ¹³C NMR | 168.0 | C=O |

| 141.0 | Aromatic C-I | |

| 132.5 | Aromatic CH | |

| 131.0 | Aromatic CH | |

| 128.5 | Aromatic CH | |

| 128.0 | Aromatic CH | |

| 92.5 | Aromatic C-CONHNH₂ |

Note: NMR data is predicted and may vary based on solvent and experimental conditions.

FTIR and Mass Spectrometry Data

| Technique | Key Peaks/Fragments | Interpretation |

| FTIR (KBr) | ~3300-3200 cm⁻¹ (broad) | N-H stretching (hydrazide) |

| ~1640 cm⁻¹ (strong) | C=O stretching (amide I) | |

| ~1600-1450 cm⁻¹ | C=C aromatic stretching | |

| ~750 cm⁻¹ | C-H out-of-plane bending (ortho-disubstituted) | |

| Mass Spec (EI) | m/z 262 | [M]⁺ (Molecular ion) |

| m/z 231 | [M - NHNH₂]⁺ | |

| m/z 203 | [M - CONHNH₂]⁺ | |

| m/z 104 | [C₆H₄CO]⁺ | |

| m/z 76 | [C₆H₄]⁺ |

Note: Spectral data is sourced from PubChem (CID 615675) and may have been obtained under various experimental conditions.[1]

Role in Drug Development and Potential Mechanisms of Action

This compound serves as a valuable scaffold in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic applications. Hydrazide-hydrazone derivatives, in particular, have been reported to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.

While the specific biological activity of this compound itself is not extensively documented, its derivatives are of significant interest. The mechanisms of action for related benzohydrazide compounds in cancer therapy are thought to involve the inhibition of key signaling pathways.

Inhibition of VEGFR-2 Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 signaling can block the downstream pathways that lead to endothelial cell proliferation, migration, and survival. Some benzohydrazide derivatives have been investigated as potential inhibitors of VEGFR-2.

The following diagram illustrates a simplified VEGFR-2 signaling pathway.

Inhibition of Tubulin Polymerization

Microtubules are dynamic polymers of α- and β-tubulin dimers that are essential components of the cytoskeleton and are crucial for cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a well-established strategy in cancer chemotherapy. Some compounds act by inhibiting the polymerization of tubulin, leading to mitotic arrest and apoptosis. Certain benzohydrazide derivatives have shown potential as tubulin polymerization inhibitors.

The diagram below depicts the dynamic process of microtubule polymerization and depolymerization.

Conclusion

This compound is a readily accessible synthetic intermediate with a well-defined chemical profile. Its true value in drug development lies in its utility as a starting material for the synthesis of a diverse array of derivatives, particularly hydrazones, which have demonstrated promising biological activities. The potential for these derivatives to inhibit critical cancer-related pathways, such as VEGFR-2 signaling and tubulin polymerization, makes this compound a compound of continued interest for medicinal chemists and drug discovery professionals. Further research into the synthesis and biological evaluation of novel derivatives based on this scaffold is warranted to explore their full therapeutic potential.

References

Spectral Data Analysis of 2-Iodobenzohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectral data for 2-Iodobenzohydrazide, a molecule of interest in medicinal chemistry and drug development. The following sections present an in-depth examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a comprehensive resource for the characterization and identification of this compound.

Introduction to this compound

This compound (C₇H₇IN₂O) is an organic compound featuring a benzoyl group substituted with an iodine atom at the ortho position and a hydrazide functional group.[1][2] Its structure suggests potential applications as a building block in the synthesis of various heterocyclic compounds with diverse biological activities. Accurate spectral analysis is crucial for confirming its identity and purity.

Molecular Structure:

Key Molecular Features:

-

A disubstituted aromatic ring.

-

A carbonyl group (amide).

-

A hydrazide moiety (-NH-NH₂).

-

An iodine substituent on the benzene ring.

These features give rise to characteristic signals in NMR, IR, and MS analyses, which are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the hydrazide protons. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl group and the iodine atom.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic CH (ortho to C=O) | 7.8 - 8.0 | Doublet of doublets | J ≈ 7-8, 1-2 | 1H |

| Aromatic CH (para to C=O) | 7.4 - 7.6 | Triplet of doublets | J ≈ 7-8, 1-2 | 1H |

| Aromatic CH (meta to C=O) | 7.1 - 7.3 | Triplet | J ≈ 7-8 | 1H |

| Aromatic CH (ortho to I) | 7.9 - 8.1 | Doublet of doublets | J ≈ 7-8, 1-2 | 1H |

| -NH- | 9.5 - 10.5 | Singlet (broad) | - | 1H |

| -NH₂ | 4.5 - 5.5 | Singlet (broad) | - | 2H |

Note: Chemical shifts are referenced to Tetramethylsilane (TMS). The broadness of the -NH and -NH₂ signals is due to quadrupole broadening and chemical exchange.

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl C=O | 165 - 170 |

| Aromatic C-I | 90 - 95 |

| Aromatic C-C=O | 135 - 140 |

| Aromatic CH | 125 - 135 (multiple signals) |

Experimental Protocol for NMR Spectroscopy

A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃, 0.5-0.7 mL) in an NMR tube.[3] The spectrum is recorded on a 400 MHz or 500 MHz NMR spectrometer.[3] Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0.00 ppm).[4] For ¹H NMR, the spectral width is typically set from 0 to 12 ppm. For ¹³C NMR, the spectral width is generally from 0 to 200 ppm. Data processing involves Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Data

The IR spectrum of this compound will show characteristic absorption bands for the N-H, C=O, and C-N bonds, as well as aromatic C-H and C=C vibrations.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 3300 - 3400 | N-H stretch | Hydrazide (-NH₂) | Medium-Strong |

| 3150 - 3250 | N-H stretch | Amide (-NH-) | Medium |

| 3000 - 3100 | C-H stretch | Aromatic | Medium-Weak |

| 1640 - 1680 | C=O stretch (Amide I) | Carbonyl | Strong |

| 1570 - 1620 | N-H bend (Amide II) | Amide | Medium-Strong |

| 1450 - 1600 | C=C stretch | Aromatic Ring | Medium |

| 1200 - 1300 | C-N stretch | Amide | Medium |

| 690 - 900 | C-H out-of-plane bend | Aromatic | Strong |

Experimental Protocol for IR Spectroscopy

The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectrometer.[5] A small amount of the solid sample is placed directly on the ATR crystal. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.[5] A background spectrum of the clean ATR crystal is recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Mass Spectrometry Data

For this compound, the molecular ion peak ([M]⁺) is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

| Parameter | Value |

| Molecular Formula | C₇H₇IN₂O |

| Molecular Weight | 262.05 g/mol [1] |

| Exact Mass | 261.96031 Da[1] |

| Predicted [M]⁺ Peak | m/z 262 |

| Predicted [M+H]⁺ Peak | m/z 263 |

Key Fragmentation Peaks (Predicted):

-

m/z 127: [I]⁺, corresponding to the iodine atom.

-

m/z 231: [M - NHNH₂]⁺, loss of the hydrazinyl group.

-

m/z 204: [C₇H₄IO]⁺, from the iodobenzoyl cation.

Experimental Protocol for Mass Spectrometry

The mass spectrum can be acquired using an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer. For EI-MS, the sample is introduced into the ion source, where it is bombarded with high-energy electrons, causing ionization and fragmentation. For ESI-MS, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ESI source, where a high voltage is applied to generate ions. The ions are then separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their m/z ratio.

Workflow and Data Integration

The characterization of this compound involves a systematic workflow that integrates data from multiple analytical techniques.

Caption: Workflow for the spectral analysis of this compound.

This integrated approach ensures a comprehensive and accurate structural elucidation of the compound. The combination of NMR, IR, and MS data provides complementary information that, when considered together, allows for the unambiguous confirmation of the chemical structure of this compound. This is essential for quality control in synthesis and for further studies in drug development.

References

- 1. This compound | C7H7IN2O | CID 615675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [stenutz.eu]

- 3. rsc.org [rsc.org]

- 4. 1H proton nmr spectrum of 2-iodobutane C4H9I CH3CHICH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 sec-butyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to 2-Iodobenzohydrazide: Discovery, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iodobenzohydrazide, a halogenated derivative of benzohydrazide, serves as a crucial building block in the synthesis of various heterocyclic compounds with significant therapeutic potential. While its direct biological activities are not extensively documented, its role as a precursor for novel antimicrobial and anticancer agents is of considerable interest in medicinal chemistry. This technical guide provides a comprehensive overview of the discovery, synthesis, and physicochemical properties of this compound, along with detailed experimental protocols and a look into the biological activities of its derivatives.

Introduction and Historical Context

The history of this compound is intrinsically linked to the broader exploration of hydrazide compounds in medicinal chemistry. A pivotal moment in this field was the discovery of the antitubercular activity of isoniazid (isonicotinic acid hydrazide) in the early 1950s. This breakthrough catalyzed extensive research into the synthesis and biological evaluation of a wide array of hydrazide derivatives, including those of benzoic acid.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 31822-03-4 | [1] |

| Molecular Formula | C₇H₇IN₂O | [1] |

| Molecular Weight | 262.05 g/mol | [1] |

| Melting Point | 144-145 °C | |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in polar organic solvents |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 2-iodobenzoic acid. The first step involves the esterification of the carboxylic acid, followed by hydrazinolysis of the resulting ester.

Synthesis Workflow

References

The Reactive Nature of the C-I Bond in 2-Iodobenzohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodobenzohydrazide is a versatile bifunctional molecule that holds significant potential in organic synthesis and medicinal chemistry. Its structure, featuring a reactive carbon-iodine (C-I) bond on an aromatic ring and a nucleophilic hydrazide moiety, makes it a valuable precursor for the construction of a diverse array of heterocyclic compounds and other complex organic molecules. The inherent reactivity of the C-I bond, being the most labile among the carbon-halogen bonds, allows for a wide range of transition metal-catalyzed cross-coupling reactions. This technical guide provides an in-depth exploration of the reactivity of the C-I bond in this compound, offering a summary of key reactions, detailed experimental protocols, and visualizations of reaction pathways to aid researchers in harnessing its synthetic utility.

The Lability of the Carbon-Iodine Bond

The C-I bond in aryl iodides is the weakest among the common aryl halides, with a bond dissociation energy significantly lower than that of C-Br, C-Cl, and C-F bonds. This inherent weakness makes the C-I bond in this compound particularly susceptible to cleavage, rendering it an excellent substrate for a variety of metal-catalyzed cross-coupling reactions. This reactivity is the cornerstone of its utility as a synthetic building block.

Key Reactions Targeting the C-I Bond

The reactivity of the C-I bond in this compound is most effectively exploited in palladium- and copper-catalyzed reactions. These transformations enable the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, providing access to a wide range of molecular architectures.

Palladium-Catalyzed Reactions

Palladium catalysis is a powerful tool for the functionalization of aryl halides. For this compound, several key palladium-catalyzed reactions are of particular importance:

-

Intramolecular Cyclization: The proximity of the hydrazide moiety to the C-I bond allows for efficient palladium-catalyzed intramolecular cyclization, leading to the formation of valuable heterocyclic scaffolds such as isoindolinones. This reaction is particularly useful for the rapid construction of complex ring systems.

-

Suzuki Coupling: This reaction enables the formation of a C-C bond between this compound and an organoboron reagent, typically a boronic acid. This is a highly versatile method for the synthesis of biaryl compounds.

-

Heck Coupling: The Heck reaction facilitates the formation of a C-C bond between this compound and an alkene, leading to the synthesis of substituted styrenyl or other alkenyl derivatives.

-

Sonogashira Coupling: This coupling reaction involves the formation of a C-C bond between this compound and a terminal alkyne, providing a direct route to aryl-alkyne structures.

-

Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond between this compound and an amine, yielding N-aryl hydrazide derivatives.

Copper-Catalyzed Reactions

Copper-catalyzed reactions, particularly the Ullmann condensation, offer a complementary approach to C-N and C-O bond formation. These reactions are often advantageous due to the lower cost and toxicity of copper catalysts compared to palladium.

Quantitative Data Summary

The following tables summarize quantitative data for key reactions involving the C-I bond of this compound and its close analogs. It is important to note that reaction conditions and yields can be highly substrate-dependent and may require optimization.

| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Intramolecular Cyclization of a 2-Iodobenzamide derivative | Pd₂(dba)₃ (5) | Xantphos (10) | Et₃N | i-PrOH | 70 | 12 | 85 | [1] |

Table 1: Palladium-Catalyzed Intramolecular Cyclization of a 2-Iodobenzamide Derivative.

| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Suzuki Coupling | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80-100 | 2-24 | Data not available for this compound, representative conditions shown |

| Heck Coupling | Pd(OAc)₂ (1-5) | PPh₃ (2-10) | Et₃N | DMF or MeCN | 100-140 | 4-24 | Data not available for this compound, representative conditions shown |

| Sonogashira Coupling | Pd(PPh₃)₂Cl₂ (2-5) | - | Et₃N/CuI (1-2) | THF or DMF | RT-70 | 2-12 | Data not available for this compound, representative conditions shown |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ (1-2) | BINAP (1-3) | NaOtBu | Toluene or Dioxane | 80-110 | 12-24 | Data not available for this compound, representative conditions shown |

Table 2: Representative Conditions for Palladium-Catalyzed Intermolecular Cross-Coupling Reactions of Aryl Iodides.

Experimental Protocols

The following are detailed methodologies for key experiments involving the reactivity of the C-I bond in this compound and its analogs.

Protocol 1: Palladium-Catalyzed Intramolecular Cyclization of a 2-Iodobenzamide Derivative to form an Isoindolinone[1]

Materials:

-

N-substituted-2-iodobenzamide (1.0 mmol)

-

Pd₂(dba)₃ (0.05 mmol, 5 mol%)

-

Xantphos (0.10 mmol, 10 mol%)

-

Triethylamine (Et₃N) (3.0 mmol)

-

Anhydrous isopropanol (i-PrOH) (10 mL)

-

Schlenk tube

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried Schlenk tube containing a magnetic stir bar, add the N-substituted-2-iodobenzamide (1.0 mmol), Pd₂(dba)₃ (0.05 mmol), and Xantphos (0.10 mmol).

-

Seal the tube with a septum and evacuate and backfill with an inert gas three times.

-

Under the inert atmosphere, add anhydrous isopropanol (10 mL) and triethylamine (3.0 mmol) via syringe.

-

Stir the reaction mixture at 70 °C for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired isoindolinone.

Visualizations

The following diagrams, generated using the DOT language, illustrate key reaction pathways and experimental workflows.

Conclusion

This compound is a highly valuable and reactive building block in organic synthesis. The lability of its C-I bond allows for a diverse range of palladium- and copper-catalyzed transformations, providing efficient routes to complex heterocyclic and biaryl structures. This guide has provided an overview of the key reactions, quantitative data for analogous systems, and detailed experimental protocols to facilitate the use of this compound in research and development. Further exploration and optimization of these reactions will undoubtedly continue to expand the synthetic utility of this versatile molecule.

References

The Pivotal Role of the Hydrazide Moiety in 2-Iodobenzohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodobenzohydrazide is a versatile molecule that has garnered interest in the field of medicinal chemistry. Its structure, featuring a benzoyl group substituted with an iodine atom and a hydrazide functional group, provides a unique scaffold for the development of novel therapeutic agents. The hydrazide moiety (-CONHNH2) is a critical pharmacophore that imparts a wide range of biological activities to the molecule. This technical guide delves into the core functionalities of the hydrazide group in this compound, exploring its role in the compound's synthesis, biological activities, and potential mechanisms of action.

The Hydrazide Moiety: A Versatile Chemical Tool

The hydrazide functional group is a cornerstone in the synthesis of a diverse array of heterocyclic compounds. It serves as a reactive intermediate that can readily undergo condensation reactions with various aldehydes and ketones. This reactivity is fundamental to creating a library of this compound derivatives with potentially enhanced or novel biological activities.

A general synthetic pathway to derivatives of this compound begins with the reaction of this compound with a substituted aromatic aldehyde in a suitable solvent like glacial acetic acid. This reaction yields 2-Iodo-N'-[(1E)-Substituted Phenylmethylidene] Benzohydrazides[1].

Biological Activities Attributed to the Hydrazide Moiety

The presence of the hydrazide and the subsequently formed hydrazone linkage (-CO-NH-N=CH-) is strongly associated with a spectrum of biological activities, including antimicrobial and cytotoxic effects.

Antimicrobial Properties

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity. The hydrazide moiety is crucial for this action. While the exact mechanism is not fully elucidated for this compound itself, the antimicrobial action of hydrazide-containing compounds is often attributed to the inhibition of essential enzymes in pathogens or disruption of the cell wall synthesis.

In a study evaluating 2-Iodo-N'-[(1E)-Substituted Phenylmethylidene] Benzohydrazide analogues, several compounds showed highly significant responses against both bacterial and fungal strains at concentrations of 200µ g/0.1ml and 400µ g/0.1ml [1]. Another study on iodinated 1,2-diacylhydrazines and benzohydrazide-hydrazones reported potent antibacterial activity against Gram-positive cocci, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) as low as 7.81 µM. Some compounds also inhibited human pathogenic fungi with MIC values of ≥1.95 µM[2].

Cytotoxic Activity

The hydrazide moiety also contributes to the cytotoxic potential of this compound derivatives against various cancer cell lines. The mechanism of cytotoxicity for many hydrazone derivatives involves the induction of apoptosis.

Studies on iodinated benzohydrazide-hydrazones have shown varying degrees of cytotoxicity for HepG2 and HK-2 cell lines, with IC50 values ranging from 11.72 to 26.80 µM, respectively. Notably, these compounds exhibited lower sensitivity towards normal human cells[2].

The Role of the Hydrazide Moiety in Target Interaction

The hydrazide functional group, with its hydrogen bond donor and acceptor capabilities, plays a significant role in the binding of this compound and its derivatives to biological targets, primarily enzymes.

Enzyme Inhibition

Hydrazides and hydrazones are known inhibitors of various enzymes. For instance, historically, hydrazide-containing drugs have been utilized as monoamine oxidase (MAO) inhibitors[1]. The -NH-NH-C=O linkage can interact with amino acid residues in the active site of enzymes through hydrogen bonding and other non-covalent interactions, leading to competitive or non-competitive inhibition.

While specific enzyme targets for this compound are not yet fully identified, the general mechanism of enzyme inhibition by hydrazides provides a framework for its potential action. The inhibition of crucial enzymes in pathogens or cancer cells could be a key mechanism behind its antimicrobial and cytotoxic effects.

Experimental Protocols

Synthesis of 2-Iodo-N'-[(1E)-Substituted Phenylmethylidene] Benzohydrazides[1]

Materials:

-

This compound

-

Substituted aromatic aldehyde

-

Glacial acetic acid

Procedure:

-

Dissolve this compound in a minimal amount of glacial acetic acid.

-

Add an equimolar amount of the substituted aromatic aldehyde to the solution.

-

Reflux the reaction mixture for a specified period, monitoring the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture and pour it into crushed ice.

-

Filter the precipitated solid, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-Iodo-N'-[(1E)-Substituted Phenylmethylidene] Benzohydrazide.

Antimicrobial Screening by Agar Well Diffusion Method[1]

Materials:

-

Nutrient agar medium

-

Bacterial and fungal strains

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Standard antibiotic and antifungal drugs

-

Sterile cork borer

Procedure:

-

Prepare sterile nutrient agar plates.

-

Spread a standardized inoculum of the test microorganism uniformly over the agar surface.

-

Create wells of a specific diameter in the agar using a sterile cork borer.

-

Add a defined volume (e.g., 0.1 ml) of the test compound solution at different concentrations (e.g., 200µg and 400µg) into the wells.

-

Add a standard antibiotic or antifungal drug and the solvent as positive and negative controls, respectively.

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

-

Measure the diameter of the zone of inhibition around each well.

Cytotoxicity Assay (MTT Assay)

Materials:

-

Cancer cell lines (e.g., HepG2, HK-2)

-

Cell culture medium and supplements

-

Test compound (this compound derivative)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

Table 1: Antimicrobial Activity of 2-Iodo-N'-[(1E)-Substituted Phenylmethylidene] Benzohydrazide Analogues[1]

| Compound | Concentration (µ g/0.1ml ) | Zone of Inhibition (mm) - S. aureus | Zone of Inhibition (mm) - E. coli | Zone of Inhibition (mm) - A. niger | Zone of Inhibition (mm) - C. albicans |

| A | 200 | 12 | 14 | 13 | 11 |

| A | 400 | 15 | 17 | 16 | 14 |

| B | 200 | 14 | 15 | 14 | 13 |

| B | 400 | 18 | 19 | 17 | 16 |

| C | 200 | 16 | 18 | 17 | 15 |

| C | 400 | 20 | 22 | 21 | 19 |

| D | 200 | 15 | 17 | 16 | 14 |

| D | 400 | 19 | 21 | 20 | 18 |

| E | 200 | 11 | 13 | 12 | 10 |

| E | 400 | 14 | 16 | 15 | 13 |

| F | 200 | 17 | 19 | 18 | 16 |

| F | 400 | 21 | 23 | 22 | 20 |

| G | 200 | 16 | 17 | 15 | 14 |

| G | 400 | 20 | 21 | 19 | 18 |

| H | 200 | 10 | 12 | 11 | 9 |

| H | 400 | 13 | 15 | 14 | 12 |

| Standard (Antibacterial) | - | 24-26 | 23-25 | - | - |

| Standard (Antifungal) | - | - | - | 22-24 | 20-22 |

Table 2: In Vitro Antimicrobial and Cytotoxic Activity of Iodinated Benzohydrazide-Hydrazones[2]

| Compound | MIC (µM) - S. aureus | MIC (µM) - MRSA | MIC (µM) - C. albicans | IC50 (µM) - HepG2 | IC50 (µM) - HK-2 |

| 1a | 7.81 | 15.63 | >125 | 11.72 | 26.80 |

| 1b | 15.63 | 31.25 | 62.5 | 15.34 | 35.41 |

| 1c | 7.81 | 7.81 | >125 | 12.05 | 29.11 |

| 2a | 62.5 | 125 | >125 | 45.89 | >100 |

| 2b | 31.25 | 62.5 | 125 | 33.17 | 78.54 |

| 3a | 15.63 | 31.25 | 31.25 | 18.90 | 44.23 |

| 3b | 7.81 | 15.63 | 15.63 | 14.77 | 31.65 |

Visualizations

References

Methodological & Application

Synthesis and Application of 2-Iodo-N'-substituted Benzohydrazides in Drug Discovery

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-N'-substituted benzohydrazides are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The core structure, featuring a 2-iodophenyl group linked to a hydrazide backbone with a variable N'-substituent, provides a versatile scaffold for the development of novel therapeutic agents. The presence of the iodine atom offers a handle for further synthetic modifications, such as cross-coupling reactions, while the hydrazone linkage (-C=N-NH-) is a well-established pharmacophore. This document provides detailed protocols for the synthesis of these compounds and summarizes their potential applications in drug development, with a focus on their antimicrobial and anticancer properties.

Synthetic Protocols

The synthesis of 2-Iodo-N'-substituted benzohydrazides is typically achieved through a two-step process: the formation of 2-iodobenzohydrazide from 2-iodobenzoic acid, followed by a condensation reaction with a suitable aldehyde or ketone to yield the final N'-substituted product.

Protocol 1: Synthesis of this compound (Intermediate)

This protocol outlines the synthesis of the key intermediate, this compound, from 2-iodobenzoic acid.

Materials:

-

2-Iodobenzoic acid

-

Methanol

-

Concentrated Sulfuric acid

-

Hydrazine hydrate (80%)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Beakers

-

Filter paper

-

Büchner funnel

Procedure:

-

Esterification:

-

In a round-bottom flask, dissolve 2-iodobenzoic acid (1 equivalent) in methanol.

-

Add a catalytic amount of concentrated sulfuric acid (2-3 drops).

-

Reflux the mixture for 4-5 hours to form the methyl 2-iodobenzoate ester.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Hydrazinolysis:

-

After cooling the reaction mixture, add hydrazine hydrate (1.2 equivalents) dropwise.

-

Reflux the mixture for an additional 4 hours.

-

After the reaction is complete, cool the flask to room temperature.

-

Remove the methanol by rotary evaporation to obtain a solid residue.

-

Recrystallize the crude product from a mixture of cold water and ethanol to yield pure this compound as a white solid.[1]

-

Expected Yield: 75-85%

Protocol 2: General Synthesis of 2-Iodo-N'-[(1E)-substituted phenylmethylidene] Benzohydrazides

This protocol describes the condensation reaction between this compound and various substituted aromatic aldehydes.

Materials:

-

This compound (from Protocol 1)

-

Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, etc.)

-

Glacial acetic acid or methanol

-

Round-bottom flask

-

Stirring apparatus

-

Reflux condenser (if heating is required)

Procedure:

-

Dissolve this compound (1 equivalent) in a suitable solvent such as glacial acetic acid or methanol in a round-bottom flask.[1]

-

Add the appropriately substituted aromatic aldehyde (1 equivalent) to the solution.

-

Add a few drops of glacial acetic acid as a catalyst if using methanol as the solvent.

-

Stir the reaction mixture at room temperature or under reflux for a period ranging from 30 minutes to a few hours, depending on the reactivity of the aldehyde.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Upon completion, the product often precipitates out of the solution. If not, the product can be isolated by pouring the reaction mixture into ice-cold water.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-Iodo-N'-[(1E)-substituted phenylmethylidene] benzohydrazide.[1]

Characterization: The synthesized compounds can be characterized by various spectroscopic methods:

-

FT-IR: To confirm the presence of functional groups such as N-H, C=O, and C=N.

-

¹H NMR: To determine the chemical structure and confirm the formation of the hydrazone linkage.

-

Mass Spectrometry: To confirm the molecular weight of the synthesized compounds.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of 2-Iodo-N'-substituted benzohydrazides.

Applications in Drug Development

2-Iodo-N'-substituted benzohydrazides have shown promise in several therapeutic areas, primarily as antimicrobial and anticancer agents.

Antimicrobial Activity

Several studies have reported the antibacterial and antifungal activities of this class of compounds. The mechanism of action is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

-

Prepare nutrient agar plates and sterilize them.

-

Inoculate the agar surface with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli).

-

Create wells of a specific diameter in the agar.

-

Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions of known concentrations (e.g., 200 µg/mL and 400 µg/mL).[1]

-

Add a fixed volume of the compound solution to the wells.

-

Use a standard antibiotic as a positive control and the solvent as a negative control.

-

Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.

-

Measure the diameter of the zone of inhibition around each well.

| Compound ID | N'-Substituent | Test Conc. (µg/0.1mL) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | Zone of Inhibition (mm) vs. C. albicans | Reference |

| 2a | 4-Chlorophenyl | 200 | 16 | 14 | 15 | [1] |

| 400 | 19 | 17 | 18 | |||

| 2b | 4-Methoxyphenyl | 200 | 14 | 12 | 13 | [1] |

| 400 | 17 | 15 | 16 | |||

| 2c | 4-Nitrophenyl | 200 | 17 | 15 | 16 | [1] |

| 400 | 20 | 18 | 19 | |||

| 2d | 2-Hydroxyphenyl | 200 | 15 | 13 | 14 | [1] |

| 400 | 18 | 16 | 17 | |||

| Standard | Norfloxacin | - | 22 | 24 | - | [1] |

| Standard | Griseofulvin | - | - | - | 21 | [1] |

Anticancer Activity

Benzohydrazide and hydrazone derivatives have been extensively studied for their anticancer properties. Their proposed mechanisms of action include the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways, and the induction of apoptosis.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the synthesized compounds for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Benzohydrazide derivative | HeLa (Cervical Cancer) | 0.66 | [2] |

| Benzohydrazide derivative | L1210 (Leukemia) | ~1.0 | [2] |

| Benzohydrazide-dihydropyrazole | A549 (Lung Cancer) | 0.46 | [3] |

| Benzohydrazide-dihydropyrazole | MCF-7 (Breast Cancer) | 0.29 | [3] |

| Benzohydrazide-dihydropyrazole | HeLa (Cervical Cancer) | 0.15 | [3] |

| Benzohydrazide-dihydropyrazole | HepG2 (Liver Cancer) | 0.21 | [3] |

Note: The IC₅₀ values presented are for benzohydrazide derivatives in general, as specific data for 2-iodo-N'-substituted analogs with a wide range of N'-substituents is limited in the reviewed literature.

Signaling Pathways in Cancer Targeted by Hydrazone Derivatives

Hydrazone-containing compounds have been shown to interfere with multiple signaling pathways critical for cancer cell survival and proliferation.

Caption: Potential signaling pathways in cancer cells targeted by hydrazone derivatives.

Conclusion

2-Iodo-N'-substituted benzohydrazides represent a promising and synthetically accessible class of compounds for drug discovery. The straightforward synthetic protocols allow for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies. The demonstrated antimicrobial and potential anticancer activities, coupled with insights into their mechanisms of action, make them attractive candidates for further investigation and development as novel therapeutic agents. The protocols and data presented herein provide a foundational guide for researchers in this field.

References

Application Notes and Protocols for the Use of 2-Iodobenzohydrazide in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodobenzohydrazide is a versatile building block in organic synthesis, possessing multiple reactive sites that can be selectively functionalized. The presence of an aryl iodide moiety makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental tools for the construction of carbon-carbon and carbon-heteroatom bonds. These reactions are pivotal in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials.

This document provides detailed application notes and experimental protocols for the use of this compound in several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. The protocols provided are based on established methodologies for aryl iodides and may serve as a starting point for reaction optimization.

General Experimental Workflow

The following diagram illustrates a general workflow for performing palladium-catalyzed cross-coupling reactions with this compound.

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile method for the formation of C(sp²)–C(sp²) bonds by reacting an organoboron compound with an organohalide. Using this compound, this reaction allows for the synthesis of 2-arylbenzohydrazide derivatives, which are precursors to various biaryl compounds.

General Reaction Scheme

Data Presentation: Suzuki-Miyaura Coupling Conditions

| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 12 | 85-95 (Typical) |

| 2 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 16 | 80-90 (Typical) |

| 3 | PdCl₂(dppf) (2) | - | Cs₂CO₃ (2) | DMF | 80 | 12 | 88-98 (Typical) |

Note: Yields are representative for aryl iodides and may vary depending on the specific arylboronic acid used.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 eq.).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

-

Inert Atmosphere: Seal the flask, evacuate, and backfill with argon or nitrogen. Repeat this cycle three times.

-

Solvent Addition: Add the degassed solvent system (e.g., 10 mL of Toluene/H₂O 10:1) via syringe.

-

Reaction: Stir the mixture at the specified temperature (e.g., 100 °C) for the required time (e.g., 12 hours).

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-arylbenzohydrazide.

Catalytic Cycle: Suzuki-Miyaura Coupling

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction

The Heck reaction couples aryl halides with alkenes to form substituted alkenes. With this compound, this reaction can be used to synthesize 2-vinylbenzohydrazide derivatives. A related transformation has been reported for 2-(2-iodophenyl)-5-phenyl-1,3,4-oxadiazole, a derivative of this compound[1].

General Reaction Scheme

Data Presentation: Heck Reaction Conditions

| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N (1.5) | DMF | 100 | 24 | 75-90 (Typical) |

| 2 | PdCl₂(PPh₃)₂ (2) | - | K₂CO₃ (2) | NMP | 120 | 18 | 70-85 (Typical) |

| 3 | Pd₂ (dba)₃ (1) | P(t-Bu)₃ (2) | Cy₂NMe (1.5) | Dioxane | 110 | 16 | 80-95 (Typical) |

Note: Yields are representative for aryl iodides and may vary based on the specific alkene used.

Experimental Protocol: General Procedure for Heck Reaction

-

Reaction Setup: To a pressure tube, add this compound (1.0 mmol, 1.0 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%), and the ligand (e.g., P(o-tol)₃, 0.02 mmol, 2 mol%).

-

Inert Atmosphere: Seal the tube, evacuate, and backfill with argon.

-

Reagent Addition: Add the solvent (e.g., DMF, 5 mL), the alkene (1.5 mmol, 1.5 eq.), and the base (e.g., Et₃N, 1.5 mmol, 1.5 eq.) via syringe.

-

Reaction: Tightly seal the pressure tube and heat the reaction mixture at the specified temperature (e.g., 100 °C) for the required time (e.g., 24 hours).

-

Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate.

-

Purification: Purify the crude product by flash column chromatography.

Catalytic Cycle: Heck Reaction

Caption: Catalytic cycle for the Heck cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne. This reaction is valuable for synthesizing 2-(alkynyl)benzohydrazides from this compound.

General Reaction Scheme

Data Presentation: Sonogashira Coupling Conditions

| Entry | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (2) | THF | RT | 12 | 90-98 (Typical) |

| 2 | Pd(OAc)₂ (1) | CuI (2) | i-Pr₂NH (2) | Toluene | 50 | 8 | 85-95 (Typical) |

| 3 | Pd(PPh₃)₄ (3) | CuI (5) | Piperidine (2) | DMF | RT | 16 | 90-99 (Typical) |

Note: Yields are representative for aryl iodides and may vary based on the specific alkyne used.

Experimental Protocol: General Procedure for Sonogashira Coupling

-

Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 mmol, 1.0 eq.) in the solvent (e.g., THF, 10 mL) and add the base (e.g., Et₃N, 2.0 mmol, 2.0 eq.).

-

Inert Atmosphere: Degas the solution by bubbling argon through it for 15 minutes.

-

Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%) and the copper(I) co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%).

-

Alkyne Addition: Add the terminal alkyne (1.1 mmol, 1.1 eq.) dropwise via syringe.

-

Reaction: Stir the reaction mixture at room temperature for the specified time (e.g., 12 hours).

-

Work-up: Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the residue by flash chromatography.

Catalytic Cycle: Sonogashira Coupling

Caption: Dual catalytic cycles of the Sonogashira cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C–N bonds. It can be applied to this compound to synthesize N-aryl or N-alkyl derivatives at the 2-position of the phenyl ring, leading to novel hydrazide structures.

General Reaction Scheme

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

This compound serves as a valuable and adaptable substrate in palladium-catalyzed cross-coupling reactions. The protocols and data presented herein provide a foundational guide for researchers to explore the synthesis of a diverse array of substituted benzohydrazide derivatives. These derivatives are important intermediates for the development of novel pharmaceuticals and other functional organic molecules. Optimization of the described conditions will likely be necessary for specific substrate combinations to achieve maximum yields and purity.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling with 2-Iodobenzohydrazide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of 2-Iodobenzohydrazide with various arylboronic acids. The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds, offering a powerful tool for the synthesis of biaryl compounds which are significant scaffolds in medicinal chemistry and drug development.[1][2][3] This protocol is designed to be a robust starting point, allowing for adaptation and optimization depending on the specific arylboronic acid used.

General Reaction Scheme

The Suzuki-Miyaura reaction facilitates the palladium-catalyzed coupling of an organoboron compound (e.g., an arylboronic acid) with an organohalide.[2][3] In this specific application, this compound serves as the organohalide partner.

Caption: General scheme for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Experimental Protocol

This section provides a detailed step-by-step methodology for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid. The procedure should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the degradation of the palladium catalyst.[1]

Materials and Equipment:

-

Substrates: this compound, various arylboronic acids

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) Acetate [Pd(OAc)₂] with a suitable phosphine ligand.[1]

-

Base: Anhydrous Potassium Carbonate (K₂CO₃), Potassium Phosphate (K₃PO₄), or Cesium Carbonate (Cs₂CO₃).[1][4]

-

Solvents: Anhydrous 1,4-Dioxane, Toluene, or Dimethylformamide (DMF), and degassed deionized water.[1]

-

Standard laboratory glassware: Schlenk flask, magnetic stir bar, condenser, rubber septum.

-

Inert atmosphere supply (Nitrogen or Argon).

-

Heating and stirring apparatus (e.g., oil bath with magnetic stirrer).

-

Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring.

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies).

Detailed Step-by-Step Procedure:

-

Reaction Setup:

-

To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq.).[1]

-

Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).[5]

-

Seal the flask with a rubber septum.

-

-

Inert Atmosphere:

-

Evacuate the flask under vacuum and backfill with nitrogen or argon.

-

Repeat this process three times to ensure an inert atmosphere.[1]

-

-

Solvent Addition:

-

Using a syringe, add a degassed solvent mixture, for instance, 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL total). The choice of solvent may require optimization for specific substrates.[1]

-

-

Reaction:

-

Place the flask in a preheated oil bath at a temperature ranging from 80-100 °C.

-

Stir the reaction mixture vigorously for the required time, typically ranging from 4 to 12 hours.[1]

-

-

Monitoring the Reaction:

-

Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[1]

-

-

Work-up and Extraction:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1]

-

-

Purification:

-

Filter the mixture and concentrate the organic layer under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired 2-arylbenzohydrazide.

-

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of aryl halides with arylboronic acids, which can be extrapolated for the reaction with this compound. The reactivity order for the leaving group is generally I > OTf > Br >> Cl.[6]

| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 85-95 |

| 2 | This compound | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 6 | 80-90 |

| 3 | This compound | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ (3) | Cs₂CO₃ | DMF | 80 | 12 | 75-85 |

| 4 | This compound | 2-Methylphenylboronic acid | Pd(OAc)₂ (2) / PCy₃ (4) | K₃PO₄ | Toluene | 110 | 12 | 70-80 |

Note: The yields provided are estimates based on typical Suzuki-Miyaura reactions and may vary depending on the specific reaction conditions and the purity of the reagents.

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

The mechanism of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of 2-arylbenzohydrazides via Suzuki-Miyaura coupling.

Caption: Experimental workflow for Suzuki-Miyaura coupling of this compound.

References

Application Notes and Protocols for the Heck Reaction of 2-Iodobenzohydrazide

Introduction: The Strategic Importance of the Heck Reaction in Modern Drug Discovery

The Mizoroki-Heck reaction stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed cross-coupling of an unsaturated halide with an alkene has revolutionized the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[3] Its ability to forge new bonds with high stereoselectivity, typically favoring the trans isomer, and its tolerance for a wide array of functional groups make it an indispensable tool for medicinal chemists.[4]

The products of the Heck reaction, substituted alkenes, are prevalent structural motifs in a multitude of biologically active compounds and approved drugs.[3][4] For researchers and scientists in drug development, mastering the nuances of the Heck reaction is not merely an academic exercise but a critical skill for the efficient construction of novel molecular entities with therapeutic potential. The reaction of 2-iodobenzohydrazide, the subject of this guide, is of particular interest as it introduces a versatile hydrazide moiety, a common pharmacophore and a synthetic handle for further molecular elaboration, into a new chemical space through C-C bond formation. This application note provides a comprehensive guide to the practical execution of the Heck reaction with this compound, detailing the critical experimental parameters and offering a robust, step-by-step protocol.

Dissecting the Reaction: A Guide to Optimizing Heck Reaction Conditions

The success of a Heck reaction is contingent upon the careful selection and optimization of several key parameters. The interplay between the palladium catalyst, base, solvent, and temperature dictates the reaction's efficiency, selectivity, and overall yield. For a substrate such as this compound, the presence of the hydrazide functional group necessitates careful consideration to avoid potential side reactions or catalyst inhibition.

Catalyst System: The Heart of the Transformation

The choice of the palladium source and any associated ligands is paramount. While numerous sophisticated catalyst systems have been developed, classical and readily available palladium sources often provide excellent results.

-

Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) is a highly effective and commonly used precatalyst.[5] It is reduced in situ to the active Pd(0) species that enters the catalytic cycle. Other common choices include palladium(II) chloride (PdCl₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[5] For aryl iodides, which are highly reactive, ligandless catalysis or the use of simple phosphine ligands is often sufficient.

-

Ligands: While not always strictly necessary for reactive substrates like aryl iodides, the addition of a phosphine ligand can stabilize the palladium catalyst, prevent the formation of palladium black, and improve reaction outcomes. Triphenylphosphine (PPh₃) is a standard and cost-effective choice. The use of bulky electron-rich phosphines can sometimes enhance catalytic activity.

The Role of the Base: More Than Just a Proton Scavenger

A base is required to neutralize the hydrogen halide (HI) generated during the catalytic cycle, regenerating the active Pd(0) catalyst.[5] The choice of base can significantly impact the reaction rate and yield.

-

Organic Bases: Tertiary amines, such as triethylamine (Et₃N), are widely used and effective. They are soluble in common organic solvents, facilitating a homogeneous reaction mixture.

-

Inorganic Bases: Inorganic bases like potassium carbonate (K₂CO₃), sodium acetate (NaOAc), or silver carbonate (Ag₂CO₃) are also excellent choices.[6][7] They are often milder and can be advantageous when dealing with base-sensitive functional groups.

Solvent Selection: The Reaction Medium